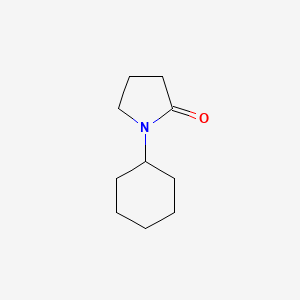

N-Cyclohexyl-2-pyrrolidone

描述

Context within Pyrrolidone Derivatives: Structural Significance and Research Trajectory

The pyrrolidone ring, a five-membered lactam, is a structural motif found in various natural products and synthetic compounds, including pharmaceuticals. nih.gov The parent compound, 2-pyrrolidone, is a simple, water-miscible compound. taylorandfrancis.com The addition of a cyclohexyl group to the nitrogen atom of the pyrrolidone ring to form N-Cyclohexyl-2-pyrrolidone significantly alters its physical and chemical characteristics. This substitution increases the molecule's hydrophobicity and boiling point, while retaining its aprotic, polar nature. guidechem.com

The research into N-substituted pyrrolidones has been driven by the desire to tailor the solvent properties for specific applications. For instance, N-methyl-2-pyrrolidone (NMP), a closely related compound, is a widely used industrial solvent. researchgate.net The development of CHP can be seen as a continuation of this trend, aiming to provide a solvent with a unique balance of properties, including a higher flash point and lower volatility compared to some other pyrrolidone derivatives.

Interdisciplinary Relevance of this compound in Scientific Inquiry

The distinct properties of this compound have led to its application in a diverse range of scientific and industrial fields. Its utility as a high-boiling, aprotic, and polar solvent makes it suitable for a variety of chemical reactions and formulations. sigmaaldrich.comsigmaaldrich.com

In materials science , CHP is utilized in the electronics industry as a photoresist stripper, often in combination with other solvents, and as a chemical polishing agent for copper in the fabrication of circuit boards. wikipedia.orgnih.gov Its ability to dissolve a wide range of polymers also makes it a useful processing aid and plasticizer.

The textile industry employs CHP as a dye carrier, particularly for aramid fabrics, facilitating the penetration of dyes into the polymer fibers. wikipedia.org

In the realm of organic synthesis , this compound serves as a reaction medium for various chemical transformations. Its aprotic nature is advantageous in reactions involving strong bases or nucleophiles. Research has also explored its use as a corrosion inhibitor for steel in acidic environments, where it forms a protective film on the metal surface. rsc.org

Furthermore, the pyrrolidone scaffold is of significant interest in pharmaceutical research . While CHP itself is not typically an active pharmaceutical ingredient, derivatives of the pyrrolidone ring are being investigated for various therapeutic applications, including the development of anti-inflammatory agents. nih.gov The study of pyrrolidone derivatives continues to be an active area of research in the pursuit of new and effective therapeutic compounds. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6837-24-7 |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 1.007 g/mL at 25 °C |

| Melting Point | 12 °C |

| Boiling Point | 284 °C |

| Flash Point | 145 °C |

| Vapor Pressure | 0.05 mmHg at 25 °C |

| Refractive Index | n20/D 1.499 |

| Solubility | Low solubility in water, soluble in many organic solvents |

Data sourced from multiple references. wikipedia.orgguidechem.comsigmaaldrich.comnih.govnist.gov

Structure

3D Structure

属性

IUPAC Name |

1-cyclohexylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYDAVFRVJXFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044716 | |

| Record name | 1-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Pyrrolidinone, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-2-pyrrolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6837-24-7 | |

| Record name | N-Cyclohexyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-2-PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM8P1VVNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 2 Pyrrolidone

Established and Emerging Synthesis Routes for N-Cyclohexyl-2-pyrrolidone

The synthesis of this compound can be achieved through several chemical pathways, ranging from well-established industrial processes to more recent and innovative methods. These routes primarily involve the formation of the N-cyclohexyl bond to the pyrrolidone ring.

Established industrial methods for the synthesis of N-substituted pyrrolidones often involve the reaction of γ-butyrolactone with a primary amine. In the case of this compound, this would involve the reaction of γ-butyrolactone with cyclohexylamine (B46788) at elevated temperatures and pressures. Another widely used and robust method is the reductive amination of a ketone with an amine. youtube.comyoutube.comyoutube.com This process typically involves the reaction of cyclohexanone (B45756) with an ammonia (B1221849) source to form an imine, which is then reduced to the corresponding amine. youtube.com For this compound, this can be adapted through the reductive amination of a keto acid, such as a derivative of γ-aminobutyric acid, in the presence of cyclohexanone, followed by cyclization. nih.govthieme-connect.de

A further established route is the N-alkylation of 2-pyrrolidone. atamanchemicals.com This involves the reaction of 2-pyrrolidone with a cyclohexyl halide in the presence of a base to facilitate the nucleophilic substitution at the nitrogen atom. nih.gov

Emerging synthetic strategies are focused on developing more sustainable and efficient catalytic systems. This includes the use of novel catalysts for reductive amination and the exploration of bio-based starting materials. For instance, the synthesis of N-alkyl-2-pyrrolidones from glutamic acid represents a potential bio-based route, although this is a more general approach for N-alkyl pyrrolidones. nih.gov

| Synthesis Route | Reactants | Catalyst/Reagents | Key Features |

| Reductive Amination | Cyclohexanone, Ammonia/Amine source, Reducing agent | H2/Metal catalyst (e.g., Pd, Ni), NaBH3CN, NaBH4 | A versatile and widely used method for amine synthesis that can be adapted for this compound. The reaction proceeds via an imine or iminium ion intermediate. youtube.comyoutube.comyoutube.com |

| N-alkylation of 2-pyrrolidone | 2-Pyrrolidone, Cyclohexyl halide (e.g., cyclohexyl bromide) | Base (e.g., K2CO3, NaH) | A direct method for forming the N-cyclohexyl bond, though it may require harsh conditions and can be prone to side reactions. |

| From γ-butyrolactone | γ-Butyrolactone, Cyclohexylamine | High temperature and pressure | A common industrial process for the synthesis of N-substituted pyrrolidones. |

| From Keto Acids | Keto acid (e.g., levulinic acid), Cyclohexylamine, Hydrosilane | Indium catalyst (e.g., In(OAc)3) | A catalytic method for the construction of N-substituted lactams with tolerance for various functional groups. nih.gov |

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold can be chemically modified to introduce a variety of functional groups, thereby expanding its utility in the synthesis of more complex molecules. These modifications can be targeted at either the pyrrolidone ring or the cyclohexyl moiety.

Functionalization of the pyrrolidone ring, particularly at the α-position to the carbonyl group, is a common strategy in the synthesis of pyrrolidine (B122466) derivatives. While direct C-H functionalization of this compound is not extensively documented, related chemistries on similar N-substituted pyrrolidones suggest its feasibility. For instance, the α-arylation of pyrrolidines has been achieved using quinone monoacetals as oxidizing agents. nih.gov Furthermore, the chemistry of enaminones, which can be formed from N-substituted pyrrolidones, offers a versatile platform for α-functionalization. sioc-journal.cn

Another approach to derivatization involves the synthesis of the this compound ring from already functionalized starting materials. This allows for the introduction of substituents at various positions on the pyrrolidone ring. For example, the synthesis of 1,5-disubstituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and primary amines. researchgate.net

The cyclohexyl ring also presents opportunities for functionalization, although this is less commonly explored. Standard methods of cyclohexyl ring substitution could potentially be applied, though the reactivity of the pyrrolidone ring would need to be considered.

In a notable example of derivatization, the synthesis of kappa-selective opiates involved the oxidation of a (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one derivative to its 3-hydroxylated counterpart in the presence of a strong base and air. nih.gov This demonstrates that the pyrrolidone ring within a complex derivative of this compound can undergo further chemical transformation.

This compound as a Key Intermediate in Complex Chemical Syntheses

The this compound scaffold is a valuable building block in the synthesis of complex, biologically active molecules. Its structural features can be incorporated into larger molecules to impart specific physicochemical properties or to serve as a core for further chemical elaboration.

One significant application of the this compound framework is in the development of pharmaceuticals. For instance, a series of (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones and their 3,4-dichlorophenyl analogues have been synthesized as lactam analogues of the kappa-opiate analgesic U-50,488. nih.gov In this work, the this compound core forms a key part of the final molecular structure, which exhibits high affinity and selectivity for kappa-opiate receptors. nih.gov The synthesis of these compounds highlights the utility of the this compound scaffold in medicinal chemistry for the design of novel therapeutics.

In another example, the N-cyclohexyl pyridone moiety, which is structurally and synthetically related to this compound, has been used as a starting material for the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These compounds were found to exhibit potent cytotoxicity against cancer cell lines and act as PIM-1 kinase inhibitors, demonstrating the potential of the N-cyclohexyl heterocyclic scaffold in the development of new anticancer agents. nih.gov The synthesis involved the cyclization of an N-cyclohexyl derivative with cyanoacetamide, followed by further chemical transformations to build the final heterocyclic system. nih.gov

These examples underscore the importance of this compound and its close analogues as key intermediates in the construction of complex and pharmacologically relevant molecules. nih.gov

Elucidating Intermolecular Interactions and Solution Phase Behavior of N Cyclohexyl 2 Pyrrolidone

Spectroscopic and Calorimetric Investigations of N-Cyclohexyl-2-pyrrolidone in Binary and Ternary Mixtures

The intermolecular interactions of this compound in mixed solvents have been a subject of detailed spectroscopic study. Infrared (IR) spectroscopy, in particular, serves as a powerful tool to probe the local environment of the molecule. Investigations of CHP in binary mixtures of a nonpolar solvent (hexane) and a polar, hydrogen-bond-donating solvent (deuterochloroform, CDCl₃) have focused on the carbonyl (C=O) stretching vibration region of the IR spectrum. rug.nlrug.nl This vibrational mode is highly sensitive to the surrounding solvent molecules. Theoretical interpretations using semiempirical methods show a good correlation between the observed shifts in the C=O stretching frequency and the calculated parameters for both free CHP molecules and those solvated by the different components of the solvent mixture. rug.nlrug.nl

In aqueous systems, attenuated total reflection infrared absorption spectroscopy (ATR-IR) has been used to analyze the structure of binary and ternary mixtures containing CHP and water over the entire composition range. researchgate.net These spectroscopic studies, combined with density functional theory (DFT) computations, provide a detailed picture of the intermolecular forces at play. researchgate.net Similarly, studies on the related molecule N-methyl-2-pyrrolidone (NMP) in aqueous solutions using NMR spectroscopy and isothermal titration calorimetry (ITC) have revealed strong interactions between the pyrrolidone ring and water molecules. nih.gov The changes in ¹H and ¹³C NMR chemical shifts upon dilution are indicative of the formation of specific interactions, primarily hydrogen bonds between water and the carbonyl group. nih.gov Calorimetric titrations of NMP in water have demonstrated that the solvation process is enthalpically favorable, confirming strong solute-solvent interactions. nih.gov Although specific calorimetric data for CHP is less prevalent in readily available literature, the behavior of NMP provides a strong model for the expected thermodynamic interactions of the pyrrolidone moiety of CHP in aqueous media.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO | nist.gov |

| Molar Mass | 167.25 g/mol | sigmaaldrich.com |

| Appearance | Colorless to yellow liquid | wikipedia.org |

| Density | 1.007 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 284 °C (557 K) | wikipedia.org |

| Melting Point | 12 °C (285 K) | wikipedia.org |

| Vapor Pressure | 0.05 mmHg at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.499 | sigmaaldrich.com |

Analysis of Hydrogen Bonding and Dipolar Interactions in this compound Systems

The solution-phase behavior of this compound is significantly influenced by its capacity for hydrogen bonding and its inherent dipolar nature. The core of these interactions is the lactam (cyclic amide) group within the pyrrolidone ring.

Hydrogen Bonding: The carbonyl group (C=O) of the pyrrolidone ring acts as a potent hydrogen bond acceptor. nih.gov The molecule lacks a hydrogen bond donor group. nih.gov In protic solvents like water or alcohols, the oxygen atom of the carbonyl can form strong hydrogen bonds with the solvent's hydroxyl protons. Spectroscopic studies on pyrrolidone derivatives confirm this interaction; for instance, IR spectroscopy shows that the C=O stretching frequency is sensitive to the presence of hydrogen bond donors. rug.nlrug.nl In aqueous solutions of the similar molecule N-methyl-2-pyrrolidone (NMP), 2D ROESY NMR spectra suggest a preferential location of water molecules near the carbonyl group, providing clear evidence for hydrogen bonding at this site. nih.gov This interaction is crucial for the miscibility of CHP in water at certain temperatures and concentrations. researchgate.net

Thermodynamic and Kinetic Studies of this compound in Solution Media

Thermodynamic and kinetic investigations of CHP in solution, particularly in aqueous mixtures, reveal the consequences of its amphiphilic nature.

Thermodynamic Properties: The phase behavior of CHP with water is a key thermodynamic characteristic. The CHP-water system exhibits a lower consolute temperature (LCT), or lower critical solution temperature, of approximately 320 K (47 °C). researchgate.net Below this temperature, CHP and water are fully miscible, but they undergo phase separation into two distinct liquid phases upon heating above the LCT. researchgate.net This behavior is a hallmark of systems with strong, favorable interactions (like hydrogen bonding) that are disrupted by increasing thermal energy, allowing the unfavorable entropy of mixing nonpolar groups with water to dominate. Furthermore, comprehensive thermophysical and thermochemical data for CHP are curated in resources like the NIST Web Thermo Tables. nist.gov

Kinetic Studies: The effect of CHP-water mixtures on reaction rates (kinetic medium effects) provides insight into the solution structure. A study on the neutral hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole (B12905738) showed a complex dependence of the reaction rate on the mole fraction of CHP in water. The rate constant initially decreases upon the addition of CHP, reaches a minimum, and then increases sharply at very low concentrations of CHP before decreasing again in solvent-rich mixtures. acs.org The initial sharp increase in the rate constant at low CHP concentrations is particularly significant, as it points to the formation of molecular aggregates. acs.org

The table below presents selected kinetic data for the hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole in CHP-water mixtures at 25.0 °C, illustrating the pronounced medium effect.

| Mole Fraction of CHP (x_CHP) | Observed Rate Constant (k_obs × 10⁵ s⁻¹) | Source |

|---|---|---|

| 0.0000 | 14.8 | acs.org |

| 0.0005 | 15.9 | acs.org |

| 0.0010 | 17.0 | acs.org |

| 0.0020 | 16.2 | acs.org |

| 0.0100 | 9.8 | acs.org |

| 0.0400 | 5.8 | acs.org |

Examination of Hydrophobic Interaction Phenomena in Aqueous this compound Solutions

The most striking feature of aqueous this compound solutions is the powerful influence of hydrophobic interactions. The molecule's structure, featuring a hydrophilic polar head (the pyrrolidone ring) and a bulky hydrophobic tail (the cyclohexyl group), makes it an effective amphiphile.

In aqueous environments, these amphiphilic molecules tend to self-associate to minimize the unfavorable contact between the nonpolar cyclohexyl groups and water. This self-association is a classic example of the hydrophobic effect. Kinetic studies provide compelling evidence for this phenomenon. The sharp, nonlinear changes in reaction rates at very low mole fractions of CHP (below 0.002) are attributed to the formation of small aggregates or micelles. acs.org This aggregation creates a microenvironment or "pseudophase" that is significantly less polar than the bulk aqueous solution, which can then solubilize nonpolar reactants and alter reaction pathways and rates. acs.org

This behavior has led to the characterization of a "critical hydrophobic interaction concentration" (CHIC) for CHP, which is analogous to the critical micelle concentration (CMC) of traditional surfactants. acs.org The CHIC for CHP is remarkably low, indicating that self-association begins at very low concentrations. acs.org The phase behavior of CHP, particularly its limited solubility in water and its ability to be either miscible or immiscible depending on temperature, is also a direct consequence of the balance between hydrogen bonding with water and the hydrophobic interactions of the cyclohexyl moiety. researchgate.net

Computational and Theoretical Approaches to N Cyclohexyl 2 Pyrrolidone Systems

Density Functional Theory (DFT) Applications for Molecular Structure and Energetics of N-Cyclohexyl-2-pyrrolidone

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the geometric, energetic, and electronic properties of molecules with high accuracy. For this compound (C₁₀H₁₇NO), DFT can be used to determine its most stable three-dimensional conformation by optimizing the molecular geometry to find the lowest energy state. nih.gov

Key applications of DFT for CHP include:

Geometry Optimization: Calculating the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy structure.

Energetic Properties: Determining fundamental energies such as the total electronic energy, the energy of the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Electronic Properties: Calculating the distribution of electron density and related properties like the molecular dipole moment and polarizability. These are crucial for understanding the solvent characteristics of CHP and its interaction with other molecules. shsu.edu

A typical DFT calculation, for instance using the B3LYP functional with a 6-31G(d) basis set, can yield a set of structural and electronic parameters. shsu.edu These computed values are essential for populating databases and for use as descriptors in higher-level models like QSPR. nih.govshsu.edu

Table 1: DFT-Computed Properties of this compound This interactive table displays computed molecular properties for this compound, sourced from public chemical databases. nih.govnist.gov

| Property | Value | Unit |

| Molecular Weight | 167.25 | g/mol |

| IUPAC Name | 1-cyclohexylpyrrolidin-2-one | - |

| InChI Key | PZYDAVFRVJXFHS-UHFFFAOYSA-N | - |

| Exact Mass | 167.131014166 | Da |

| XLogP3-AA | 1.6 | - |

| Topological Polar Surface Area | 20.3 | Ų |

| Heavy Atom Count | 12 | - |

| Rotatable Bond Count | 1 | - |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena Involving this compound

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the system's dynamic evolution. This approach is ideal for studying the bulk liquid properties and interfacial behavior of CHP.

MD simulations can provide detailed insights into:

Bulk Liquid Structure: By simulating a system containing hundreds or thousands of CHP molecules, MD can predict bulk properties like density, viscosity, and diffusion coefficients at various temperatures. nist.gov These simulations reveal how individual molecules are arranged and move with respect to their neighbors in the liquid state.

Interfacial Phenomena: The behavior of CHP at interfaces is critical for its applications, such as in photoresist stripping and as a dye carrier. wikipedia.orgashland.com MD simulations can model the interface between CHP and other materials (e.g., a solid surface, water, or a polymer). Such models can elucidate molecular orientation, diffusion across the interface, and the energetics of adhesion. For instance, simulations analogous to those performed on polyamides can reveal how CHP molecules might diffuse and entangle with polymer chains, a key mechanism for its solvent action. nih.gov

Conformational Dynamics: The cyclohexyl and pyrrolidone rings in CHP are not static. MD simulations can track the conformational changes of the molecule over time, such as the chair-boat interconversion of the cyclohexane (B81311) ring, and how these dynamics are influenced by the surrounding environment.

Studies on related systems, like polymer melts at interfaces, show that factors such as temperature and pressure can significantly influence interfacial energy and molecular diffusion, insights that are directly transferable to understanding the behavior of CHP in similar applications. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of a compound with its biological activity (QSAR) or a physical property (QSPR). biointerfaceresearch.com These models are powerful tools in chemical design, allowing for the prediction of a compound's characteristics without the need for experimental synthesis and testing. youtube.com

The development of a QSPR model for CHP and its analogs would typically involve:

Dataset Curation: Assembling a set of pyrrolidone-based molecules with known experimental data for a specific property of interest (e.g., boiling point, solvent efficacy, viscosity). nih.gov

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, or "molecular descriptors," are calculated. These can range from simple constitutional indices (e.g., molecular weight) to complex electronic and topological descriptors derived from DFT calculations (e.g., dipole moment, HOMO energy). shsu.edunih.gov

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the target property. nih.gov The model's predictive power is rigorously tested using internal and external validation sets. biointerfaceresearch.com

For a solvent like CHP, a QSPR model could be developed to predict Hansen Solubility Parameters (HSPs), which are crucial for assessing its effectiveness in dissolving specific polymers or resins. shsu.edu A model for this purpose would likely use descriptors that capture molecular size, polarity, and hydrogen bonding potential.

Table 2: Representative Molecular Descriptors for a QSPR Model of Pyrrolidone Solvents This table lists examples of descriptors that would be relevant for building a QSPR model to predict the solvent properties of this compound and its analogs. shsu.edu

| Descriptor Class | Example Descriptor | Relevance to Solvent Properties |

| Electronic | Dipole Moment (μ) | Measures molecular polarity and ability to engage in dipole-dipole interactions. |

| Electronic | Polarizability (α) | Relates to the ability to form dispersion forces (van der Waals interactions). |

| Quantum Chemical | HOMO/LUMO Energy | Influences charge transfer interactions between solvent and solute. |

| Constitutional | Molecular Volume (Vm) | Relates to the energy required to create a cavity in the solvent (cohesive energy). |

| Topological | Shape Flexibility Index | Describes the molecule's ability to conform to a solute. |

By establishing a robust QSPR model, new pyrrolidone analogs could be virtually screened to identify candidates with optimized solvent properties before committing resources to their synthesis.

Computational Studies on Reaction Mechanisms and Degradation Pathways Influenced by this compound

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine reaction kinetics. This approach can be applied to understand both the synthesis of CHP and its degradation pathways.

A key degradation pathway for CHP, as with other lactams, is hydrolysis of the amide bond in the pyrrolidone ring. acs.org This reaction leads to the opening of the five-membered ring to form an amino acid derivative. Computationally, this process can be modeled by:

Reactant and Product Modeling: Calculating the optimized geometries and energies of the CHP molecule and the ring-opened product.

Transition State Searching: Identifying the high-energy transition state structure that connects the reactant to the product. This is the bottleneck of the reaction.

Reaction Pathway Mapping: Calculating the minimum energy path (Intrinsic Reaction Coordinate) that confirms the transition state connects the intended reactant and product.

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation energy barrier, a key determinant of the reaction rate.

Such studies are crucial for assessing the environmental fate and persistence of CHP, as hydrolysis is a primary mechanism for the breakdown of amides in aqueous environments. The insights gained can inform the development of more stable formulations or predict the long-term behavior of the compound after its use.

N Cyclohexyl 2 Pyrrolidone in Advanced Materials Science and Engineering

Applications of N-Cyclohexyl-2-pyrrolidone in Liquid Phase Exfoliation of Two-Dimensional (2D) Materials

Liquid phase exfoliation (LPE) is a scalable and cost-effective method for producing two-dimensional (2D) nanomaterials from their bulk layered precursors. nih.govrsc.org The choice of solvent is critical in this process, and this compound has emerged as a highly effective medium for the exfoliation of various 2D materials, including black phosphorus. arxiv.org

Mechanisms of Exfoliation and Nanosheet Stabilization by this compound

The effectiveness of a solvent in liquid phase exfoliation is largely determined by its surface tension and its ability to minimize the mixing enthalpy with the 2D material. nih.gov this compound's surface energy properties are well-matched for the exfoliation of certain layered materials, which facilitates the overcoming of van der Waals forces between the layers upon the application of energy, typically through sonication.

Once exfoliated, the nanosheets must be stabilized in the dispersion to prevent re-aggregation. This compound molecules are thought to adsorb onto the surface of the exfoliated nanosheets, providing steric stabilization. This solvent-nanosheet interaction is crucial for maintaining a stable dispersion of individual or few-layer nanosheets. arxiv.org Research has shown that black phosphorus nanosheets exfoliated in CHP are remarkably stable. arxiv.org

Influence of this compound on Nanosheet Morphology and Properties

The use of this compound as an exfoliation solvent has a direct impact on the resulting nanosheet characteristics. For instance, in the exfoliation of black phosphorus, CHP has been shown to produce large quantities of few-layer phosphorene nanosheets. arxiv.org The process allows for the control of nanosheet dimensions through techniques like controlled centrifugation, enabling the production of size-selected nanosheets for specific applications. arxiv.org

Spectroscopic methods have been developed to measure the size of these nanosheets directly from the optical extinction spectra of the liquid dispersions. arxiv.org While CHP provides a stable environment, the introduction of contaminants like water can lead to degradation of sensitive materials like black phosphorus, primarily at the nanosheet edges. arxiv.org

This compound as a Processing Aid and Plasticizer in Polymer Chemistry

Beyond its role in 2D material exfoliation, this compound also finds applications in polymer chemistry as a processing aid and plasticizer. Its high boiling point and solvency make it suitable for high-temperature processing of chemically resistant polymers. ashland.com

In the textile industry, CHP is utilized as a dye carrier for aramid fabrics, where it acts as a swelling and diffusion agent. ashland.comwikipedia.org This enhances the penetration of dyes and other functional additives, such as flame retardants, into the polymer matrix.

Development of Functional Composites and Films Utilizing this compound as a Dispersant or Solvent

The ability to produce stable dispersions of 2D materials in this compound opens up possibilities for the fabrication of functional composites and films. arxiv.org These liquid dispersions are inherently processable, allowing for their incorporation into various polymer matrices to create reinforced composites. arxiv.org

For instance, black phosphorus nanosheets exfoliated in CHP can be integrated into polymers, leading to enhanced mechanical properties of the resulting composite material. arxiv.org Furthermore, the use of CHP as a solvent allows for the formation of coatings and films from these dispersions, which is advantageous for a wide range of applications. arxiv.org In industrial settings, CHP is recognized for its role as a complexing agent and dispersion aid. ashland.com

Emerging Roles of this compound in Optoelectronic and Sensing Material Fabrication

The unique properties of materials processed with this compound are leading to their exploration in advanced applications such as optoelectronics and sensing. The quality and processability of 2D material dispersions created using CHP are critical for these fields. arxiv.org

For example, composites and films containing well-dispersed black phosphorus nanosheets have shown potential as highly potent gas sensors. arxiv.org In the electronics industry, CHP is used as a co-solvent in photoresist strippers and in the chemical polishing of copper for circuit board fabrication, highlighting its utility in the manufacturing of electronic components. ashland.comwikipedia.org While direct research into CHP's role in optoelectronic device fabrication is emerging, its fundamental role in processing key materials suggests a growing importance in this area.

Table of Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

| This compound | 1-Cyclohexylpyrrolidin-2-one | CHP wikipedia.org |

| Black Phosphorus | Phosphorus | - |

| Phosphorene | - | - |

| Phosphine | - | - |

| Phosphorous Acid | - | - |

| N-methyl-2-pyrrolidone | 1-methylpyrrolidin-2-one | NMP nih.gov |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H17NO | sigmaaldrich.com |

| Molar Mass | 167.25 g/mol | nih.gov |

| Appearance | Colorless to yellow liquid | wikipedia.org |

| Density | 1.007 g/cm³ at 25 °C | sigmaaldrich.com |

| Melting Point | 12 °C | wikipedia.org |

| Boiling Point | 284 °C | wikipedia.org |

| Flash Point | 145 °C | wikipedia.org |

| Vapor Pressure | 0.05 mmHg at 25 °C | sigmaaldrich.com |

Pharmaceutical and Biomedical Research Applications of N Cyclohexyl 2 Pyrrolidone and Its Derivatives

Exploration of N-Cyclohexyl-2-pyrrolidone as a Structural Scaffold for Bioactive Compound Discovery

The pyrrolidone ring system is a foundational structure in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs. biolmolchem.comnih.gov The five-membered, non-planar pyrrolidine (B122466) ring allows for a three-dimensional exploration of pharmacophore space, a desirable trait in drug design. nih.gov this compound, which features this core ring, serves as a valuable intermediate and structural scaffold in the synthesis of novel bioactive compounds. chemblink.com

Research has indicated that derivatives of this compound may exhibit biological activities, including potential antimicrobial and anti-inflammatory effects, making it a compound of interest for drug discovery. chemblink.com The pyrrolidone ring itself is a key component in designing drugs with specific biological activities. ontosight.ai For instance, the pyrrolopyridine scaffold, which contains a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is found in many polyheterocyclic compounds with a history of antiviral, anticancer, and antimicrobial actions. researchgate.net

A notable example of the N-cyclohexyl group's utility is in the development of SSZ, a novel multi-targeted ligand being investigated for Alzheimer's disease. researchgate.net This compound incorporates an N-cyclohexyl group, which is hydrophobic and enhances the molecule's interaction with the hydrophobic regions of target proteins. researchgate.net The chemical structure of SSZ, which includes both pyrrolopyridine and N-cyclohexyl groups, is designed to target pathways associated with neuroinflammation, synaptic dysfunction, and amyloid-beta aggregation. researchgate.net The versatility of the pyrrolidine scaffold is further highlighted by its use in developing a wide array of potential anticancer agents. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential and minimizing the side effects of drug candidates. For pyrrolidine derivatives, SAR investigations have revealed that the diverse substitution patterns on the pyrrolidine ring can regulate the molecule's ability to interact with various biological targets. nih.gov The spatial arrangement of these substituents is a key determinant of biological activity. nih.gov

A significant feature of the this compound scaffold is the hydrophobic N-cyclohexyl group. researchgate.net This group can facilitate stronger binding to the hydrophobic pockets of target proteins, thereby enhancing the compound's biological effect. researchgate.net Furthermore, the stereochemistry of the pyrrolidine ring itself is a critical factor. The different spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins, resulting in different biological profiles for various stereoisomers. nih.gov

In the broader context of drug design, SAR studies on related scaffolds have demonstrated clear trends. For example, in a series of anticonvulsant agents, the position of substituents on an aryl ring was shown to be critical for activity. nih.gov While specific SAR studies on a wide range of this compound derivatives are not extensively documented in the provided results, the principles derived from related structures underscore the importance of the N-cyclohexyl moiety and the pyrrolidine ring's conformation in designing new therapeutic agents. nih.govresearchgate.net

Investigation of this compound in Enhancing Drug Solubility and Bioavailability for Therapeutic Delivery

Poor aqueous solubility is a significant hurdle in drug development, limiting a drug's bioavailability and therapeutic efficacy. nih.govijnrph.com this compound's chemical properties make it a subject of interest for addressing these challenges. The introduction of a cyclohexyl group to the pyrrolidone structure enhances its solubility and compatibility with various organic materials. chemblink.com It is a polar aprotic solvent capable of dissolving a wide range of organic compounds. chemblink.com

While direct studies on CHP as a solubilizer for other drugs are not detailed, the closely related compound N-methyl-2-pyrrolidone (NMP) has been extensively studied. NMP is a powerful solubilizer that is proposed to enhance drug solubility by acting as both a cosolvent and a complexing agent. nih.gov It has been shown to increase the solubility and permeability of several drugs and is used in some marketed pharmaceutical products. nih.gov Given the structural similarity, this compound may share these mechanisms.

The broader family of pyrrolidone-based polymers, such as Polyvinylpyrrolidone (PVP), is widely used in the pharmaceutical industry to improve the solubility and bioavailability of poorly water-soluble drugs. nih.govresearchgate.net PVP is versatile and can be formulated into various drug delivery systems, including nanoparticles, hydrogels, and tablets, to achieve controlled drug release. nih.govresearchgate.net Nanosized carriers based on amphiphilic poly-N-vinyl-2-pyrrolidone have even been developed for targeted intranuclear drug delivery. nih.gov These applications of related pyrrolidone compounds highlight the potential utility of the pyrrolidone moiety in advanced drug delivery systems.

Mechanistic Toxicological Studies of this compound

Understanding the toxicological profile of a chemical compound is essential for its safe application in any field, including pharmaceuticals.

There is limited direct data on the developmental and reproductive toxicity of this compound. One source indicates that no adverse fetal effects were observed in rats or rabbits following oral administration during organogenesis. nih.gov However, comprehensive studies on CHP itself are not widely available. fishersci.com

To infer potential risks, data from structurally related compounds (analogues) are often examined.

N-(n-octyl)-2-pyrrolidone : A developmental toxicity study in rats showed a maternal No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg and a developmental NOAEL of 200 mg/kg. epa.gov At a high dose of 800 mg/kg, effects such as altered growth and an increased incidence of wavy ribs were noted. epa.gov

N-methyl-2-pyrrolidone (NMP) : Inhalation studies in pregnant rats showed that NMP was toxic to the fetus, as indicated by reduced fetal weight, at a concentration of 120 ppm, a level that also caused maternal toxicity. nih.gov There was no evidence of teratogenicity. nih.gov

N-ethyl-2-pyrrolidone (NEP) : Oral administration of NEP to pregnant rats caused embryotoxicity and teratogenicity, including malformations like anal atresia and cardiovascular defects, but only at doses that were also toxic to the mother (500 and 750 mg/kg/day). researchgate.net

These findings from analogue compounds suggest that pyrrolidone derivatives like CHP are most likely to induce developmental effects at high exposure levels that also produce maternal toxicity.

This compound exhibits significant acute toxicity. It is classified as harmful if swallowed or in contact with skin and may be fatal if inhaled. fishersci.comcoleparmer.com In lethal-dose oral studies involving rats, the compound was found to cause changes to the liver, kidney, ureter, and bladder. nih.gov It is also described as a severe irritant to the skin and eyes. nih.govcoleparmer.com Specific acute toxicity values from animal studies are summarized in the table below.

| Test Type | Species | Route of Administration | Result | Citation |

|---|---|---|---|---|

| LD50 (Lethal Dose, 50%) | Rat | Oral | 370 mg/kg | coleparmer.com |

| LD50 | Rabbit | Oral | 657 mg/kg | coleparmer.com |

| LD50 | Rabbit | Skin | 1600 mg/kg | coleparmer.com |

| LC50 (Lethal Concentration, 50%) | Rat | Inhalation | 120 ppm/1H | coleparmer.com |

| Draize Test | Rabbit | Eye | 100 mg (Severe) | coleparmer.com |

| Draize Test | Rabbit | Skin | 500 mg/24H (Severe) | coleparmer.com |

Specific studies on the subchronic toxicity of this compound were not identified in the search results. epa.gov

There is a lack of comprehensive research into the genotoxic and carcinogenic potential of this compound. fishersci.comuwaterloo.ca However, the compound is not listed as a carcinogen by several major regulatory and scientific bodies, including the American Conference of Governmental Industrial Hygienists (ACGIH), the International Agency for Research on Cancer (IARC), and the National Toxicology Program (NTP). coleparmer.comuwaterloo.ca

Data on related compounds provide some insight. The analogue N-ethyl-2-pyrrolidone (NEP) has been found to be not genotoxic, although carcinogenicity studies for NEP are also not available. researchgate.net The genotoxicity of pharmaceuticals is a critical concern, and regulatory authorities recommend a battery of tests to assess this risk. core.ac.uk Unequivocally genotoxic compounds are often presumed to be trans-species carcinogens without needing long-term studies. core.ac.uk The absence of such data for CHP indicates a gap in its toxicological characterization.

Irritancy and Sensitization Mechanisms of this compound

This compound (CHP) is recognized as a significant skin irritant, a property that underpins the need for careful handling in industrial and research settings. The mechanisms through which it exerts its effects on the skin involve a combination of physicochemical interactions with the stratum corneum and the subsequent triggering of biological inflammatory pathways. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the irritant and sensitization potential can be understood by examining data on the compound itself and related pyrrolidone derivatives.

The irritancy of CHP is formally documented in multiple safety data sheets, which classify it as a substance that causes severe skin burns and irritation. coleparmer.comnih.govuwaterloo.cafishersci.com This is substantiated by toxicological testing, such as the Draize test performed on rabbits, which resulted in a severe irritation score. coleparmer.com

The process of skin irritation by chemical agents is generally understood to initiate with the penetration of the substance through the outermost layer of the epidermis, the stratum corneum. This layer serves as the primary protective barrier of the skin. The ability of a compound to act as a permeation enhancer can be correlated with its irritation potential. Research into various N-alkyl-2-pyrrolidone derivatives has shown that their efficacy as skin permeation enhancers increases with the length of the alkyl chain. nih.gov This enhancement is attributed to the disruption of the highly organized lipid bilayers within the stratum corneum, thereby increasing its permeability. Although this compound possesses a cycloalkyl group, the principle of lipid fluidization and barrier disruption is a likely contributor to its irritant properties.

Beyond simple irritation, there is the potential for a chemical to act as a sensitizer (B1316253), leading to allergic contact dermatitis (ACD). ACD is a delayed-type hypersensitivity reaction (Type IV) that occurs in two phases: an initial sensitization phase and a subsequent elicitation phase upon re-exposure. nih.gov For a chemical to be a sensitizer, it must typically be a small molecule, known as a hapten, that can penetrate the skin and covalently bind to endogenous proteins to form an immunogenic complex. nih.gov This complex is then recognized and processed by Langerhans cells, which are antigen-presenting cells in the epidermis. These cells migrate to the lymph nodes to prime naive T-cells, leading to the generation of memory T-cells specific to the hapten-protein conjugate. nih.gov

While this compound is classified as a skin irritant, its potential to act as a skin sensitizer is less clearly defined in the available literature. There are no definitive studies that have demonstrated the formation of hapten-protein adducts with this compound or have detailed a specific T-cell mediated response to it. However, for some related compounds, such as N-methyl-2-pyrrolidone (NMP), reports indicate that it is not considered a sensitizer. nih.gov It is important to note that the structural differences, namely the cyclohexyl group in CHP, could lead to different allergenic potentials.

The following tables summarize the key toxicological and physicochemical properties of this compound relevant to its skin-related effects.

Table 1: Toxicological Data for this compound

| Test | Species | Route | Result | Classification | Reference |

| Draize Test | Rabbit | Skin | Severe Irritant | Causes severe skin irritation | nih.gov |

| LD50 | Rat | Oral | 370 mg/kg | Harmful if swallowed | uwaterloo.ca |

| LD50 | Rabbit | Dermal | 1,600 mg/kg | Harmful in contact with skin | uwaterloo.ca |

Interactive Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO | nih.govwikipedia.org |

| Molar Mass | 167.25 g/mol | nih.govwikipedia.org |

| Appearance | Colorless to yellow liquid | wikipedia.org |

| Boiling Point | 284 °C (543 °F; 557 K) | wikipedia.org |

| Melting Point | 12 °C (54 °F; 285 K) | wikipedia.org |

| Density | 1.007 g/cm³ | wikipedia.org |

| Vapor Pressure | 0.05 mmHg (at 25 °C) | sigmaaldrich.com |

N Cyclohexyl 2 Pyrrolidone in Nuclear Fuel Reprocessing and Separation Chemistry

Selective Precipitation and Extraction of Actinide Species (e.g., Uranium, Plutonium) using N-Cyclohexyl-2-pyrrolidone

This compound, also referred to in some literature as N-cyclohexyl-2-pyrrolidinone (NCP), functions as a combustible organic reagent capable of selectively precipitating actinide species, most notably uranium (U) and plutonium (Pu), from nitric acid (HNO₃) solutions, which are characteristic of spent fuel dissolver liquids. acs.orgcoleparmer.com

Research has demonstrated that CHP can effectively separate U(VI) from Pu(IV). In a proposed reprocessing flowsheet, CHP is used to first precipitate approximately 70% of the U(VI) from a solution containing both elements. acs.org This selective precipitation is achieved by carefully controlling the molar ratio of the reagent to the metal. For instance, selective U(VI) precipitation from a solution containing Pu(IV) was accomplished by using a CHP to uranium molar ratio ([CHP]/[U]) of 1.4 and allowing sufficient time for the precipitate to form. acs.orgcoleparmer.com Under these conditions, plutonium largely remains in the solution, achieving a significant separation factor. acs.org

Following the initial separation of uranium, a subsequent precipitation step can be performed to recover both the remaining uranium and the plutonium. This is achieved by adding a sufficient amount of CHP to the solution. acs.orgcoleparmer.com Studies have shown that both Pu(IV) and Pu(VI) can be precipitated by CHP, although they require a higher concentration of the reagent compared to U(VI). acs.orgcoleparmer.com For the co-precipitation of U and Pu, the Pu(VI) oxidation state is considered more favorable as it results in a precipitate with better physical properties for handling and separation, compared to the highly viscous precipitate formed with Pu(IV). acs.org

A key advantage of this precipitation method is its selectivity against other transuranium elements present in spent fuel. It has been clarified that neither americium (Am(III)) nor neptunium (B1219326) (Np(V)) are precipitated during the selective uranium precipitation or the simultaneous U-Pu precipitation steps. acs.orgcoleparmer.com This inherent selectivity simplifies the separation process, demonstrating the feasibility of a reprocessing method based on precipitation with CHP. coleparmer.com

| Parameter | Condition | Result | Source |

| Selective U Precipitation | [CHP]/[U] = 1.4 in U(VI)-Pu(IV) solution | Selective U(VI) precipitation | acs.orgcoleparmer.com |

| Pu Decontamination | Washing of U precipitate with 1 mol dm⁻³ HNO₃ | Decontamination factor for Pu: 250 | acs.org |

| U-Pu Co-precipitation | [CHP]/[(U+Pu)] = 4 in 2 mol dm⁻³ HNO₃ | 99.1% precipitation of Pu(VI) with U(VI) | acs.org |

| Selectivity | During U and U-Pu precipitation | Am(III) and Np(V) were not precipitated | acs.orgcoleparmer.com |

Ligand Design Principles for this compound-based Extractants in Nuclear Applications

The effectiveness of this compound as a precipitating agent is not accidental but rather a result of inherent structural features that can be understood through ligand design principles. While CHP is a relatively simple molecule, its structure contains the essential components for selective actinide interaction and separation. The design principles are centered on the interplay between the functional group responsible for metal coordination and the substituent group that dictates the physical properties of the resulting complex.

The Carbonyl Functional Group : The core of CHP's reactivity lies in the 2-pyrrolidone ring, specifically its carbonyl group (C=O). The oxygen atom of the carbonyl group acts as a hard Lewis base, making it an excellent coordination site for hard Lewis acids like the uranyl ion (UO₂²⁺) and other actinide ions in high oxidation states. acs.org This interaction is the primary chemical mechanism for the formation of actinide-CHP complexes.

The N-Cyclohexyl Substituent : The cyclohexyl group attached to the nitrogen atom is crucial for the compound's function as a precipitant. This bulky, hydrophobic alkyl group serves two main purposes. Firstly, it influences the solubility of the free CHP molecule in aqueous nitric acid. Secondly, and more importantly, once the CHP coordinates to the actinide-nitrate complex, the cyclohexyl group renders the entire neutral complex insoluble in the aqueous medium, causing it to precipitate out of the solution. acs.org Studies on analogous N-alkylated 2-pyrrolidones have shown that the size and shape of the alkyl chain can be modified to tune the packing efficiency and thus the solubility of the resulting uranyl complexes, demonstrating a key principle of ligand design. acs.org

Simplicity and Combustibility : A practical design principle for reagents in nuclear reprocessing is the ease of waste management. CHP is a combustible organic reagent, composed only of carbon, hydrogen, nitrogen, and oxygen. acs.org This property is advantageous because the precipitate, after separation, can potentially be treated by combustion, simplifying the downstream management of the organic material.

The design of CHP, therefore, represents a balance: a functional group that selectively binds to actinides and a substituent that controls the solubility and physical behavior of the resulting metal-ligand complex, leading to effective separation by precipitation.

Coordination Chemistry of Uranyl and Other Metal Complexes with this compound

The separation of actinides using this compound is fundamentally governed by its coordination chemistry with metal ions in the nitric acid solution. The primary interaction involves the coordination of the carbonyl oxygen atom of the CHP molecule to the actinide metal center.

Structural studies of similar complexes, specifically those of uranyl nitrate (B79036) with various N-alkylated 2-pyrrolidone (NRP) derivatives, provide a clear model for the coordination with CHP. acs.org When CHP coordinates with uranyl nitrate, it forms a neutral complex, UO₂(NO₃)₂(CHP)₂. In this complex, the central uranium atom is surrounded by its two axial oxygen atoms (the uranyl moiety, O=U=O) and an equatorial plane of coordinating ligands. acs.org

The equatorial plane contains two bidentate nitrate ions (NO₃⁻) and two CHP molecules, which act as unidentate ligands. The coordination geometry is described as hexagonal-bipyramidal. The CHP ligands are positioned in a trans configuration to each other within the equatorial plane. acs.org The coordination occurs specifically through the carbonyl oxygen of CHP, with a U-O(CHP) bond distance measured to be in the range of 2.38–2.41 Å for similar N-alkyl pyrrolidones. acs.org

| Property | Description | Typical Value / Geometry | Source |

| Complex Stoichiometry | Uranyl Nitrate with CHP | UO₂(NO₃)₂(CHP)₂ | acs.org |

| Coordination Geometry | Geometry around the Uranium center | Hexagonal-bipyramidal | acs.org |

| Ligand Arrangement | Position of CHP ligands in the equatorial plane | trans | acs.org |

| Coordination Site | Atom on CHP that binds to Uranium | Carbonyl Oxygen (C=O) | acs.org |

| U-O Bond Distance (CHP) | Distance between Uranium and CHP Oxygen | ~2.38–2.41 Å | acs.org |

| U-O Bond Distance (Nitrate) | Distance between Uranium and Nitrate Oxygen | ~2.50–2.54 Å | acs.org |

The physical properties of the resulting precipitates can vary depending on the actinide. While the U(VI) complex forms a manageable precipitate, the complex with Pu(IV) has been observed to be very viscous, which can pose challenges for solid-liquid separation in a reprocessing plant. acs.org In contrast, the Pu(VI) complex has physical properties more favorable for slurry transfer and separation, similar to the U(VI) precipitate. acs.org

Chemical Stability and Radiolytic Degradation of this compound under Reprocessing Conditions

The chemical and radiolytic stability of any reagent used in nuclear fuel reprocessing is of paramount importance due to the harsh environment, which includes high concentrations of nitric acid and intense radiation fields.

Under standard laboratory conditions, this compound is a chemically stable compound. coleparmer.comuwaterloo.ca However, the conditions of nuclear reprocessing are far more extreme. The primary concerns for an organic molecule like CHP are degradation through hydrolysis and radiolysis. The process involves heating, which suggests CHP possesses a degree of thermal stability. acs.org

While specific studies on the radiolytic degradation of CHP are not widely available in the public literature, the degradation pathways can be inferred from studies on other organic ligands used in reprocessing. researchgate.net In an irradiated nitric acid environment, highly reactive transient species such as the hydroxyl radical (•OH) and nitrate radical (•NO₃) are produced. researchgate.net These radicals can attack the organic ligand, leading to oxidation and nitration. researchgate.net For CHP, potential sites of attack include the cyclohexyl ring and the pyrrolidone ring structure, which could lead to ring-opening or the formation of various oxidized byproducts.

Such degradation can have negative consequences, including a decrease in the efficiency of the precipitation process and the formation of interfering species. researchgate.net Furthermore, CHP is known to be incompatible with strong oxidizing agents, which are effectively generated during radiolysis. coleparmer.comuwaterloo.ca The decomposition of CHP under harsh conditions, such as fire, yields hazardous products including carbon oxides and nitrogen oxides (NOx). coleparmer.comuwaterloo.ca Understanding and mitigating these degradation pathways would be crucial for the successful implementation of a CHP-based reprocessing technology on an industrial scale.

Advanced Analytical and Characterization Techniques for N Cyclohexyl 2 Pyrrolidone Research

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental in confirming the chemical structure of N-Cyclohexyl-2-pyrrolidone and investigating its interactions with other molecules. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR spectra are utilized to identify the different hydrogen and carbon atoms within the molecule. chemicalbook.comnih.gov For this compound, the ¹H NMR spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the protons on the cyclohexyl ring and the pyrrolidone ring. chemicalbook.com Similarly, ¹³C NMR spectroscopy provides distinct peaks for each carbon atom, confirming the presence of the carbonyl group and the different methylene (B1212753) groups in both ring systems. nih.govguidechem.com

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the pyrrolidone ring. nih.govrug.nl The position of this band can be sensitive to the solvent environment, providing insights into intermolecular interactions. rug.nlacs.org For instance, studies have theoretically interpreted the infrared spectra of CHP in mixtures of hexane (B92381) and CDCl₃ to understand the solvation effects on the C=O stretching frequency. rug.nl

Interactive Table: Spectroscopic Data for this compound

| Technique | Nucleus/Region | Solvent/Medium | Key Observations | Reference |

| ¹H NMR | Proton | CDCl₃ | Signals for cyclohexyl and pyrrolidone protons | chemicalbook.com |

| ¹³C NMR | Carbon-13 | CDCl₃ | Peaks for carbonyl and methylene carbons | nih.govguidechem.com |

| FTIR | Mid-Infrared | Liquid Film | Strong C=O stretching vibration | nih.govguidechem.com |

| Raman | 4880 A, 200 M, liquid | Characteristic scattering peaks | guidechem.com |

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used techniques.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of volatile and semi-volatile compounds like CHP. nih.gov GC analysis can effectively separate CHP from any residual starting materials or byproducts from its synthesis. GC-MS provides not only retention time data for quantification but also mass spectra that confirm the identity of the compound. nih.govchemicalbook.com

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of this compound, particularly for non-volatile impurities or in formulation analysis. While specific HPLC methods for CHP are less commonly detailed in public literature compared to related compounds like N-vinyl-2-pyrrolidone, the principles of reversed-phase HPLC are applicable. sielc.comglsciences.com The choice of column, mobile phase, and detector (e.g., UV detector) would be optimized to achieve the desired separation and quantification.

Thermal Analysis and Rheological Characterization of this compound Formulations

Thermal analysis techniques provide critical information about the physical properties of this compound and its formulations, such as melting point, boiling point, and thermal stability. Rheological studies are essential for understanding the flow behavior of CHP-containing formulations.

Thermal Analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound. DSC can be used to determine its melting point, which is cited as 12 °C. wikipedia.org TGA provides information on the thermal stability and decomposition profile of the compound.

Rheological Characterization is particularly important for formulations where this compound is used as a solvent or dispersant. The viscosity of CHP itself is reported to be 11.5 cP. wikipedia.org For formulations, rheological measurements can determine how the addition of CHP affects the flow properties, which is crucial for applications such as coatings and inks. ashland.com

Interactive Table: Physical and Thermal Properties of this compound

| Property | Value | Technique/Source | Reference |

| Melting Point | 12 °C (54 °F; 285 K) | - | wikipedia.org |

| Boiling Point | 284 °C (543 °F; 557 K) | - | wikipedia.org |

| Flash Point | 145 °C (293 °F; 418 K) | Closed cup | wikipedia.orgsigmaaldrich.com |

| Density | 1.007 g/cm³ | - | wikipedia.org |

| Viscosity | 11.5 cP | - | wikipedia.org |

| Vapor Pressure | 0.05 mm Hg (at 25 °C) | - | guidechem.com |

Microscopic and Imaging Techniques (e.g., AFM, TEM) for Material Characterization in this compound Dispersions

Microscopic and imaging techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale in this compound-based dispersions.

Future Prospects and Interdisciplinary Research Directions for N Cyclohexyl 2 Pyrrolidone

Innovations in Green Synthesis and Sustainable Production of N-Cyclohexyl-2-pyrrolidone

The chemical industry is increasingly shifting towards sustainable manufacturing practices, prompting research into greener synthesis routes for essential compounds like this compound. Innovations are centered on reducing environmental impact by utilizing renewable feedstocks, employing biocatalysis, and optimizing reaction conditions to minimize waste and energy consumption.

Key Research Thrusts:

Renewable Feedstocks: Traditional synthesis of pyrrolidones often relies on petrochemical precursors. Future research aims to replace these with bio-based alternatives. For instance, levulinic acid, a platform chemical derived from biomass, can be converted into N-substituted pyrrolidones through reductive amination. researchgate.netnih.gov Similarly, itaconic acid, another bio-derived chemical, has been used to synthesize bis(pyrrolidone) monomers. acs.org Exploring pathways from such renewable starting materials to CHP could significantly lower its carbon footprint.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to conventional chemical catalysts. chemistryworld.com Biocatalytic methods, including the use of lactamases and engineered enzymes like myoglobin (B1173299) variants, are being developed for the synthesis of various lactams. nih.govthieme-connect.comresearchgate.netnih.gov Research into identifying or engineering an enzyme capable of catalyzing the amidation of a γ-butyrolactone precursor with cyclohexylamine (B46788) could lead to a highly efficient and sustainable production process for CHP.

Process Intensification and Green Solvents: Modern synthetic methodologies focus on improving efficiency and reducing waste. Microwave-assisted synthesis, for example, has been shown to accelerate the formation of N-substituted pyrrolidones while avoiding harsh conditions and toxic metal catalysts. acs.org Furthermore, replacing traditional organic solvents with water or natural deep eutectic solvents (NaDES) represents another significant step towards a greener process. acs.orgresearchgate.net

The table below compares a conventional synthesis approach for N-substituted pyrrolidones with a potential green alternative, highlighting the advantages of sustainable methodologies.

| Feature | Conventional Synthesis | Green Synthesis (Hypothetical for CHP) |

| Starting Materials | γ-Butyrolactone (petrochemical), Cyclohexylamine (petrochemical) | Bio-based precursors (e.g., from levulinic acid) researchgate.net |

| Catalyst | Metal catalysts, mineral acids | Biocatalysts (e.g., engineered enzymes) thieme-connect.com |

| Solvent | Organic solvents (e.g., Toluene, Xylene) | Water, Natural Deep Eutectic Solvents (NaDES) acs.orgresearchgate.net |

| Energy Input | High temperature and pressure | Lower temperature and pressure (e.g., microwave-assisted) acs.org |

| Byproducts | Inorganic salts, organic waste | Minimal, often biodegradable byproducts |

| Process Mass Intensity (PMI) | High | Significantly Lower |

Expanding this compound Applications in Emerging Technologies

The unique physicochemical properties of this compound, such as its high boiling point, low vapor pressure, and excellent solvency for a wide range of organic and inorganic compounds, make it a strong candidate for use in several emerging technological fields. wikipedia.org Current applications are primarily in the electronics and textile industries, but its potential extends to advanced materials and energy storage.

Potential Application Areas:

Flexible Electronics: The fabrication of flexible electronic devices requires solvents that can effectively dissolve functional polymers and facilitate the formation of uniform thin films on various substrates. CHP's properties could be leveraged in the formulation of inks and pastes for printed electronics, contributing to the development of wearable sensors, flexible displays, and smart textiles.

Advanced Membranes: As a high-boiling aprotic solvent, CHP could be employed as a pore-forming agent or a solvent in the casting solutions for fabricating advanced polymeric membranes. These membranes are critical for applications such as gas separation, water purification, and organic solvent nanofiltration.

Energy Storage Systems: The performance of batteries and supercapacitors is heavily dependent on the properties of the electrolyte, which typically consists of a salt dissolved in a solvent. CHP's electrochemical stability and ability to dissolve a variety of electrolyte salts could make it a valuable component in the formulation of novel electrolytes for next-generation energy storage devices, such as lithium-ion or sodium-ion batteries.

The following table outlines some key physical properties of CHP that are relevant to its potential use in these emerging technologies.

| Property | Value | Relevance to Emerging Technologies |

| Boiling Point | 284 °C | Suitable for high-temperature processing of materials and stable in devices operating at elevated temperatures. wikipedia.org |

| Density | 1.007 g/cm³ | Influences formulation properties for coatings and electrolytes. wikipedia.org |

| Viscosity | 11.5 cP | Affects flow characteristics in printing processes and ion transport in electrolytes. wikipedia.org |

| Solubility | Soluble in most organic solvents, low solubility in water | Versatile for dissolving a wide range of polymers and salts used in electronics and energy storage. wikipedia.org |

Synergistic Computational-Experimental Approaches for this compound System Design

The integration of computational modeling with experimental validation provides a powerful framework for accelerating the design and optimization of chemical systems involving this compound. This synergistic approach allows for the prediction of material properties and process outcomes, reducing the need for extensive trial-and-error experimentation and providing deeper mechanistic insights.

Methodologies and Applications:

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of CHP at the atomic level. researchgate.netaip.org This allows researchers to predict its interactions with other molecules, such as polymers in a photoresist formulation or ions in a battery electrolyte. nih.govacs.org These simulations can provide insights into solvation structures, diffusion coefficients, and other properties that are difficult to measure experimentally.

Quantum Structure-Property/Activity Relationships (QSPR/QSAR): QSPR and QSAR models establish mathematical relationships between the chemical structure of a molecule and its physical properties or biological activity. shsu.edusemanticscholar.orgnih.govmdpi.com Such models could be developed for CHP and its derivatives to predict key solvent properties like solubility parameters, viscosity, and boiling points, thereby guiding the selection of the optimal solvent for a specific application without synthesizing and testing every candidate molecule.

Computational Fluid Dynamics (CFD): CFD is a powerful tool for simulating fluid flow and transport phenomena in chemical reactors and other process equipment. tudelft.nlslideshare.net In the context of CHP, CFD can be used to model and optimize mixing, heat transfer, and reaction kinetics during its synthesis, helping to improve reactor design and operational efficiency.

The table below illustrates how different computational techniques can be paired with experimental methods to advance the understanding and application of CHP.

| Computational Method | Predicted Property/Phenomenon | Experimental Validation Technique |

| Molecular Dynamics (MD) | Solvation structure, transport properties (diffusion, viscosity), phase behavior. researchgate.net | Spectroscopy (NMR, IR), Neutron Scattering, Viscometry, Calorimetry. |

| QSPR/QSAR | Boiling point, density, solubility parameters, environmental fate. shsu.edu | Physical property measurements (e.g., pycnometry, refractometry), solubility tests. |

| Computational Fluid Dynamics (CFD) | Mixing efficiency, temperature profiles, residence time distribution in reactors. tudelft.nl | Particle Image Velocimetry (PIV), temperature and concentration probes, tracer studies. |

Bridging Fundamental this compound Research with Industrial Scale-Up and Process Optimization

Key Considerations for Industrial Scale-Up: